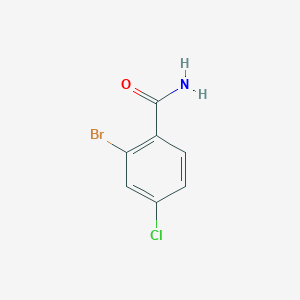

2-Bromo-4-chlorobenzamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-4-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVNOBBLFYXBDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40568371 | |

| Record name | 2-Bromo-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131002-01-2 | |

| Record name | 2-Bromo-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Bromo 4 Chlorobenzamide and Analogues

Overview of Established and Emerging Benzamide (B126) Synthesis Approaches

The formation of the benzamide moiety is a fundamental transformation in organic synthesis. Traditionally, the most common method involves the reaction of a benzoic acid derivative with ammonia (B1221849) or an amine. This is often achieved by first activating the carboxylic acid, for instance, by converting it to a more reactive species like an acyl chloride or using coupling agents. For example, 2-chlorobenzoyl chloride can be reacted with 4-bromoaniline (B143363) to produce N-(4-Bromophenyl)-2-chloro-benzamide.

Emerging methods focus on efficiency and sustainability. Direct amidation of carboxylic acids without the need for stoichiometric activating agents is a significant area of research. Catalytic systems, including those based on boron or other elements, are being developed to facilitate this transformation under milder conditions. Furthermore, one-pot procedures where multiple reaction steps are combined without isolating intermediates are gaining prominence. rsc.org For instance, novel coumarin-containing secondary benzamide derivatives have been synthesized via a one-pot condensation, highlighting the efficiency of modern synthetic strategies. rsc.org

Regioselective Introduction of Halogen Substituents on the Benzamide Core

The primary challenge in synthesizing 2-Bromo-4-chlorobenzamide lies in the precise placement of the halogen atoms. The electronic properties of the substituents on the benzene (B151609) ring direct the position of incoming electrophiles. Synthetic routes can either start with a pre-halogenated precursor, such as 2-bromo-4-chlorobenzoic acid, or introduce the halogens onto a benzamide or benzoic acid scaffold in a regioselective manner.

A plausible synthetic pathway starts from 2-bromo-4-chlorobenzoic acid. nih.gov This precursor can then be converted to the final benzamide product. The synthesis of the acid itself can be achieved through methods like the bromination of 2-chlorobenzonitrile (B47944) followed by hydrolysis.

Bromination Strategies for 2-Substitution on the Benzamide Ring

Achieving ortho-bromination (2-substitution) can be challenging due to the typical para-directing nature of many substituents. However, the presence of a directing group can facilitate this. The amide group itself can act as an ortho-directing group under certain conditions. Palladium(II)-catalyzed methods, promoted by a Brønsted acid, have been developed for the regioselective ortho-halogenation of primary benzamides without the need for an external auxiliary directing group. lookchem.com

Another strategy involves directed ortho-metalation (DoM). In this approach, a directing group (like an amide) complexes with an organolithium reagent, which then deprotonates the adjacent ortho position. This lithiated species can then be quenched with an electrophilic bromine source (e.g., Br₂) to install the bromine atom at the desired C2 position.

Chlorination Strategies for 4-Substitution on the Benzamide Ring

Chlorination at the 4-position (para) of a benzene ring is generally more straightforward. If starting with a 2-brominated precursor like 2-bromobenzoic acid, electrophilic chlorination would likely be directed to the para position due to the ortho, para-directing nature of the bromine atom and the meta-directing nature of the carboxylic acid group. Common chlorinating agents for such electrophilic aromatic substitution reactions include chlorine gas (Cl₂) with a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) or reagents like sulfuryl chloride (SO₂Cl₂).

Amidation Reactions for Constructing the Key Benzamide Linkage

The final and crucial step in many synthetic routes to this compound is the formation of the amide bond. Given the precursor 2-bromo-4-chlorobenzoic acid, several standard amidation protocols can be employed.

One of the most reliable methods is the conversion of the carboxylic acid to an acyl chloride, followed by reaction with ammonia. The carboxylic acid is typically treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 2-bromo-4-chlorobenzoyl chloride. google.com This highly reactive intermediate readily reacts with aqueous or gaseous ammonia to yield the target benzamide.

Alternatively, direct coupling methods can be used. These reactions utilize coupling agents to activate the carboxylic acid in situ, allowing for a direct reaction with an ammonia source. This avoids the often harsh conditions required for acyl chloride formation.

| Amidation Method | Reagents | Key Features |

| Acyl Chloride Route | 1. SOCl₂ or (COCl)₂2. NH₃ | High-yielding, reliable, involves a reactive intermediate. google.com |

| Direct Coupling | Coupling agent (e.g., DCC, EDC), NH₃ source | Milder conditions, avoids isolation of acyl chloride. |

| From Ester | Ethyl 2-bromo-4-chlorobenzoate, NH₃/heat | Can be effective but may require forcing conditions. |

Derivatization and Functionalization Pathways for this compound

Once synthesized, this compound can serve as a versatile intermediate for creating a diverse range of more complex molecules. The presence of two different halogen atoms (bromo and chloro) at specific positions, along with the amide functionality, offers multiple sites for further chemical modification.

The bromine atom at the 2-position is particularly susceptible to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon or carbon-nitrogen bonds. For example, a copper-catalyzed cross-coupling procedure has been described for the amination of 2-bromobenzoic acids, which proceeds with high chemo- and regioselectivity, replacing the bromide adjacent to the carboxylic acid moiety. nih.gov The chlorine atom at the 4-position is generally less reactive in such coupling reactions, allowing for selective functionalization at the C2 position. The amide group itself can also be modified, for instance, through hydrolysis back to the carboxylic acid or by N-alkylation.

Exploration of Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijsrst.com In the context of this compound synthesis, several strategies can be considered to align with these principles.

Key areas for green innovation include:

Catalysis: Employing catalytic methods instead of stoichiometric reagents for halogenation and amidation can significantly reduce waste. Palladium-catalyzed C-H activation for halogenation is one such example. lookchem.com

Solvent Choice: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions is a primary goal. tandfonline.com Efficient syntheses of benzamide derivatives have been developed using reusable heterogeneous catalysts under solvent-free conditions. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions and tandem or domino reaction sequences are excellent strategies for improving atom economy. nih.gov

Energy Efficiency: Utilizing methods like microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating. ijsrst.com

| Green Chemistry Principle | Application in Benzamide Synthesis | Example/Reference |

| Use of Catalysis | Heterogeneous catalysts for multi-component reactions. rsc.org | Tungstate sulfuric acid in one-pot synthesis of benzamide derivatives. rsc.org |

| Safer Solvents/Conditions | Solvent-free synthesis of amides. tandfonline.com | Direct N-benzoylation using vinyl benzoate (B1203000) without solvent. tandfonline.com |

| Atom Economy | One-pot, multi-component reactions. nih.gov | Three-component reaction of isatoic anhydride, primary amines, and 2-bromoacetophenone. nih.gov |

| Energy Efficiency | Microwave-assisted synthesis. ijsrst.com | Microwave-assisted reaction for N-(phenylcarbamothioyl) benzamide derivatives. ijsrst.com |

By integrating these principles, the synthesis of this compound and its analogues can be made more environmentally benign, efficient, and cost-effective.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4 Chlorobenzamide

Vibrational Spectroscopy for Molecular Dynamics and Conformational Analysis

Fourier Transform Infrared (FTIR) Spectroscopy Applications and Interpretations

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups and characterizing the vibrational modes of 2-bromo-4-chlorobenzamide. The FTIR spectrum, typically recorded in the solid phase using techniques like potassium bromide (KBr) pellets, reveals a series of absorption bands corresponding to specific molecular vibrations. amazonaws.comresearchgate.net

Key vibrational modes observed in the FTIR spectrum include the stretching and bending of the amide group (NH₂), the carbonyl group (C=O) stretching, and various vibrations associated with the substituted benzene (B151609) ring. rsc.orgresearchgate.net For instance, the C=O stretching vibration typically appears as a strong band in the region of 1600-1700 cm⁻¹. researchgate.net The N-H stretching vibrations of the amide group are usually observed in the range of 3000-3500 cm⁻¹. rsc.org The aromatic C-H stretching vibrations and the C-C stretching vibrations within the benzene ring also give rise to characteristic absorption bands.

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to complement the experimental FTIR data. These calculations help in the precise assignment of the observed vibrational frequencies to specific atomic motions within the molecule. chalcogen.roresearchid.co

Table 1: Selected FTIR Vibrational Frequencies for this compound and Related Compounds

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H Stretching (Amide) | 3000 - 3500 |

| C-H Stretching (Aromatic) | 3000 - 3100 |

| C=O Stretching (Amide) | 1600 - 1700 |

| C-C Stretching (Aromatic) | 1400 - 1600 |

| C-N Stretching | 1200 - 1400 |

| C-Br Stretching | 500 - 600 |

| C-Cl Stretching | 600 - 800 |

Note: The exact frequencies can vary based on the specific chemical environment and intermolecular interactions.

Fourier Transform Raman (FT-Raman) Spectroscopy Insights

Complementing FTIR spectroscopy, Fourier Transform Raman (FT-Raman) spectroscopy provides additional valuable information about the vibrational modes of this compound. chalcogen.ro While FTIR is based on the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic laser light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum. researchgate.net

The FT-Raman spectrum of this compound can help in the definitive identification of vibrations involving the carbon skeleton of the benzene ring and the C-Br and C-Cl bonds. chalcogen.roresearchgate.net The combination of both FTIR and FT-Raman data allows for a more complete and unambiguous assignment of the fundamental vibrational modes of the molecule. chalcogen.ro As with FTIR, theoretical DFT calculations are crucial for interpreting the FT-Raman spectra and correlating the observed peaks with specific molecular vibrations. chalcogen.ro

Solvent Effects on Vibrational Modes of this compound and Related Systems

The vibrational frequencies of this compound can be influenced by the solvent environment. This phenomenon, known as solvatochromism, arises from the interactions between the solute molecule and the surrounding solvent molecules. gla.ac.uk These interactions can alter the electron distribution and bond strengths within the molecule, leading to shifts in the vibrational frequencies.

Studies on related benzamide (B126) systems have shown that the frequency of the C=O stretching vibration is particularly sensitive to the polarity of the solvent. researchgate.net In polar solvents, hydrogen bonding between the solvent and the amide group can lead to a red shift (lower frequency) of the C=O stretching band. Conversely, in non-polar solvents, these interactions are weaker, and the C=O frequency is typically higher.

By studying the vibrational spectra of this compound in a range of solvents with varying polarities, researchers can gain insights into the nature and strength of intermolecular interactions. gla.ac.uk This information is crucial for understanding the behavior of the molecule in different chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the precise elucidation of the molecular structure of this compound in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

Proton (¹H) NMR Spectral Analysis for Chemical Environment Probing

Proton (¹H) NMR spectroscopy provides valuable information about the number, type, and connectivity of hydrogen atoms in this compound. The ¹H NMR spectrum displays signals (resonances) at different chemical shifts, measured in parts per million (ppm), which are characteristic of the electronic environment of the protons. docbrown.info

The aromatic protons on the benzene ring of this compound will appear as a set of signals in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The exact chemical shifts and the splitting patterns of these signals (e.g., doublet, triplet, multiplet) are determined by the positions of the bromo, chloro, and amide substituents on the ring. jst.go.jpbeilstein-journals.org The protons of the amide group (NH₂) typically appear as a broad singlet, the chemical shift of which can be solvent-dependent. amazonaws.comrsc.org

Table 2: Predicted ¹H NMR Chemical Shifts for Aromatic Protons in Substituted Benzenes

| Substituent | Ortho Position Shift (ppm) | Meta Position Shift (ppm) | Para Position Shift (ppm) |

| -Br | +0.22 | -0.09 | -0.03 |

| -Cl | +0.26 | +0.02 | -0.04 |

| -CONH₂ | +0.56 | +0.17 | +0.21 |

Note: These are approximate substituent effects relative to benzene (7.26 ppm) and can be used to estimate the chemical shifts in this compound. The actual values can be influenced by interactions between the substituents.

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. acs.org

The carbonyl carbon of the amide group is typically observed at a downfield chemical shift, often in the range of 165-175 ppm. amazonaws.comrsc.org The carbon atoms of the benzene ring will appear in the aromatic region, generally between 120 and 140 ppm. rsc.orgrsc.org The chemical shift of each aromatic carbon is influenced by the attached substituent (bromo, chloro, or amide) and its position on the ring. researchgate.net For instance, carbons directly bonded to the electronegative bromine and chlorine atoms will experience a downfield shift.

By analyzing the number of signals and their chemical shifts in the ¹³C NMR spectrum, the carbon skeleton of this compound can be unambiguously determined. researchgate.netresearchgate.net

Advanced Two-Dimensional (2D) NMR Techniques for Complex Connectivity and Stereochemistry

While one-dimensional (1D) NMR provides initial information on the chemical environment of protons and carbons, 2D NMR spectroscopy is indispensable for mapping the intricate network of scalar couplings and spatial relationships within the molecule. Techniques such as COSY, HSQC, and HMBC are crucial for the complete and unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the aromatic ring. kcl.ac.ukmcgill.ca

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would reveal cross-peaks between the adjacent aromatic protons (H-3, H-5, and H-6), confirming their connectivity and substitution pattern on the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals directly with the carbon atoms to which they are attached. sdsu.edu This is the most reliable method for assigning the signals of protonated carbons. Each of the three aromatic CH groups would show a distinct correlation peak, linking its ¹H chemical shift to its ¹³C chemical shift.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This technique is paramount for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For instance, the amide protons (NH₂) would show correlations to the carbonyl carbon (C=O) and the C-1 carbon of the aromatic ring. Likewise, the aromatic protons would show correlations to neighboring carbons and, crucially, to the quaternary carbons (C-1, C-2, and C-4), confirming the positions of the bromo and chloro substituents.

The expected 2D NMR correlations are summarized in the table below.

| Proton(s) | Expected COSY Correlations | Expected HMBC Correlations (to Carbons) |

| H-3 | H-5 | C-1, C-2, C-4, C-5 |

| H-5 | H-3, H-6 | C-1, C-3, C-4 |

| H-6 | H-5 | C-1, C-2, C-4 |

| -NH₂ | None | C=O, C-1 |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive evidence of molecular structure, offering precise atomic coordinates, bond lengths, and bond angles in the solid state. Structural studies on this compound and its derivatives reveal key insights into their three-dimensional arrangement and the non-covalent interactions that govern their crystal packing. nih.gov

In a study of small molecule inhibitors, this compound was successfully co-crystallized with a protein target, elucidating its binding mode and interactions within the active site. nih.gov In the solid state, benzamides typically form robust intermolecular hydrogen bonds. The amide -NH₂ group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This often leads to the formation of centrosymmetric dimers through N-H···O interactions, a common and predictable supramolecular synthon. rsc.orgrsc.org

Crystallographic data for a closely related compound, 2-bromo-N-(2,4-difluorobenzyl)benzamide, illustrates the typical parameters obtained from such an analysis. researchgate.net

| Crystallographic Parameter | Example Value (for a related benzamide) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.1112(11) |

| b (Å) | 4.8926(3) |

| c (Å) | 17.4796(13) |

| β (°) | 91.167(7) |

| Volume (ų) | 1292.05(16) |

| Z (molecules/unit cell) | 4 |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental technique used to confirm the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. For this compound (C₇H₆BrClNO), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the molecular formula.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern of the molecular ion, [M]⁺•. This pattern arises from the natural abundance of the isotopes of bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). This results in a cluster of peaks for the molecular ion and any fragments containing both halogens, providing a clear diagnostic signature. docbrown.info

The fragmentation of this compound under electron ionization (EI) is expected to follow characteristic pathways for benzamides. researchgate.net

Formation of the Acylium Ion: A primary fragmentation step is the cleavage of the C-N bond to lose an amino radical (•NH₂), resulting in the highly stable 2-bromo-4-chlorobenzoyl cation.

Decarbonylation: The resulting acylium ion can then lose a molecule of carbon monoxide (CO) to form a 2-bromo-4-chlorophenyl cation.

| Ion / Fragment | Formula | Expected m/z (for ⁷⁹Br, ³⁵Cl) | Key Isotopic Peaks (m/z) |

| Molecular Ion [M]⁺• | [C₇H₆BrClNO]⁺• | 235 | 235, 237, 237, 239 |

| [M-NH₂]⁺ | [C₇H₄BrClO]⁺ | 219 | 219, 221, 221, 223 |

| [M-NH₂-CO]⁺ | [C₆H₄BrCl]⁺ | 191 | 191, 193, 193, 195 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Molecular Orbitals

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique provides information about the conjugated systems and electronic structure of a molecule. researchgate.net

The UV-Vis spectrum of this compound is characterized by absorptions arising from electronic transitions within the benzoyl chromophore. The primary transitions expected are π→π* and n→π*. libretexts.orgshivajicollege.ac.in

π→π Transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are associated with the aromatic ring and the carbonyl double bond. These bands are typically observed at shorter wavelengths (e.g., ~200-280 nm).

n→π Transitions:* This is a lower-intensity absorption caused by the promotion of an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to a π* antibonding orbital. This transition is symmetry-forbidden, resulting in a weak band at a longer wavelength (e.g., >270 nm) and is sometimes obscured by the more intense π→π* bands. libretexts.orgshivajicollege.ac.in

The presence of bromo and chloro substituents on the benzene ring, which act as auxochromes, can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzamide. The HOMO-LUMO energy gap, which can be estimated from the onset of UV-Vis absorption, is a key parameter in understanding the molecule's electronic properties and reactivity. nih.gov

| Compound Type | Typical λₘₐₓ (nm) for π→π | Typical λₘₐₓ (nm) for n→π |

| Substituted Benzamides | 270 - 280 | 305 - 315 |

| Halogenated Quinazolinones | 280 - 286 | 315 - 329 |

Data sourced from related structures for illustrative purposes. mdpi.com

Computational Chemistry and Theoretical Investigations of 2 Bromo 4 Chlorobenzamide

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

DFT has become an indispensable tool in quantum chemistry for predicting the properties of molecular systems. researchgate.net For derivatives of benzamide (B126), like 2-Bromo-4-chlorobenzamide, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), are employed to determine optimized geometries and electronic characteristics. chalcogen.ro

Optimization of Molecular Conformations and Energetic Stability

The first step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation, which corresponds to the global minimum on the potential energy surface. chalcogen.ro For similar benzamide structures, it has been shown that DFT methods, such as B3LYP, can accurately predict bond lengths and angles. chalcogen.ro For instance, in a related compound, 2-bromobenzamide (B1207801), the C-C bond distances in the aromatic ring were found to be in the range of 1.3802–1.4043 Å. chalcogen.ro The stability of a molecule is also indicated by its total energy; for 2-bromobenzamide, calculations with the 6-311++G(d,p) basis set yielded a global minimum energy of -5454.63546080 Hartrees. chalcogen.ro The stability of different conformations can be compared by their relative free energies, with lower values indicating greater stability.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Transfer Interactions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. researchgate.netyoutube.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key parameter; a smaller gap suggests higher reactivity as it facilitates electron transfer. ekb.egnih.gov The HOMO acts as an electron donor, while the LUMO is the electron acceptor. youtube.com Analysis of these orbitals helps in understanding intramolecular charge transfer interactions, which are significant for assessing the bioactivity of a molecule. nih.govresearchid.co For many organic molecules, a small HOMO-LUMO gap is indicative of charge transfer occurring within the molecule. nih.gov

Calculation of Chemical Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. ekb.eg These descriptors provide insights into the molecule's stability and reactivity. researchgate.net

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Global Hardness (η): Measures the resistance to change in its electron distribution. A higher hardness value correlates with greater stability. researchgate.net

Global Softness (S): The reciprocal of global hardness, indicating the molecule's capacity to accept electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are crucial for predicting how this compound will interact with other chemical species. ekb.eg

| Reactivity Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Tendency to attract electrons |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Global Softness (S) | S = 1 / η | Propensity to accept electrons |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ ≈ -χ) | Measure of electrophilic power |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites and Intermolecular Recognition

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. researchid.co The MEP surface displays regions of varying electrostatic potential, typically color-coded, where red indicates electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue represents electron-deficient regions (positive potential) prone to nucleophilic attack. This analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding, which play a crucial role in the supramolecular assembly of crystal structures. researchgate.net

Theoretical Vibrational and Electronic Spectral Predictions (IR, Raman, UV-Vis, NMR)

Computational methods, particularly DFT, are widely used to predict and interpret various types of molecular spectra.

Infrared (IR) and Raman Spectroscopy: Theoretical calculations of vibrational frequencies help in the assignment of experimental IR and Raman spectra. chalcogen.roresearchgate.net By comparing the computed wavenumbers with experimental data, the accuracy of the computational model and the molecular geometry can be validated. nih.gov For amides, the characteristic C=O stretching vibration is typically observed in the range of 1640-1680 cm⁻¹. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, providing information about the electronic transitions within the molecule. doi.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is often used to predict the ¹H and ¹³C NMR chemical shifts. acs.org Comparing these calculated shifts with experimental data aids in the structural elucidation and conformational analysis of the molecule. csic.es

Computational Conformational Analysis of the this compound Moiety

Conformational analysis is essential for understanding the three-dimensional structure of flexible molecules like this compound. chemrxiv.org Computational methods can explore the potential energy surface to identify different stable conformers and their relative energies. researchgate.net By calculating the Boltzmann populations derived from DFT energies, the most likely conformation in a given environment can be predicted. csic.es This analysis is crucial as the biological activity and physical properties of a molecule are often dependent on its specific conformation. csic.es For complex molecules, comparing calculated NMR chemical shifts of different conformers with experimental data is a powerful technique for determining the predominant conformation in solution. csic.es

Molecular Docking Simulations for Ligand-Target Interactions and Binding Affinity Prediction

Molecular docking simulations have been instrumental in elucidating the potential therapeutic applications of this compound by predicting its interaction with protein targets. One notable study investigated its role as a small molecule inhibitor of the protein-protein interaction between the E3 ligase von Hippel-Lindau (VHL) and the hypoxia-inducible factor 1α (HIF-1α). This interaction is a critical target in cancer therapy.

In this research, this compound was identified as a potent binder to the VHL protein. nih.gov The study aimed to develop drug-like small molecule inhibitors for protein-protein interactions, which is a significant challenge in medicinal chemistry. nih.gov A series of benzamide derivatives were synthesized and evaluated for their ability to inhibit the VHL:HIF-1α interaction. nih.gov

The binding affinity of this compound was quantified by its IC50 value, which is the concentration of an inhibitor required to reduce the activity of a biochemical process by half. The IC50 value for this compound was determined to be more potent than other synthesized analogues like isoxazoleacetamide 16, 3-amino-2-methylbenzamide, and m-cyanobenzamide. nih.gov

To understand the structural basis of this inhibition, the binding mode of a related chlorobenzamide fragment was elucidated through X-ray crystallography. nih.gov The crystal structure revealed that the benzamide moiety orients itself away from a water pocket and lies adjacent to the side chain of the amino acid tryptophan at position 88 (W88) within the VHL binding site. nih.gov The hydroxyproline (B1673980) core of the ligand maintains crucial hydrogen bonds with serine 111 (S111) and histidine 115 (H115), while the amide group forms hydrogen bonds with the backbone of histidine 110 (H110) and the side chain of tyrosine 98 (Y98). nih.gov This detailed interaction profile provides a clear rationale for the observed binding affinity and guides further optimization of VHL inhibitors.

Table 1: Binding Affinity of Selected Benzamide Derivatives against VHL

| Compound | Structure | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Potent (Specific value not provided in the abstract) | nih.gov | |

| 3-Amino-2-methylbenzamide derivative | Potent | nih.gov | |

| m-Cyanobenzamide derivative | Potent | nih.gov | |

| Isoxazoleacetamide 16 | Less potent than this compound | nih.gov |

Quantum Chemical Studies on Electrochemical Behavior and Carbon-Halogen Bond Cleavage

Quantum chemical studies provide profound insights into the electronic structure and reactivity of molecules, including their electrochemical properties and the propensity for bond cleavage. While specific quantum chemical investigations on this compound are not extensively documented in the available literature, studies on closely related benzamide derivatives offer valuable comparative data.

For instance, theoretical studies on 2-bromobenzamide have been conducted using ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods with the B3LYP functional and 6-311++G(d,p) basis set. chalcogen.ro These calculations are used to determine the optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. chalcogen.ro The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. chalcogen.ro

The electrochemical behavior of benzamides is of significant interest. For example, the reductive cleavage of carbon-halogen bonds is a key process in many chemical transformations. Studies on the electrochemical reduction of similar compounds can provide a model for understanding the behavior of this compound. Research on the photoreduction of chlorobenzamide has shown that the carbon-chlorine bond can be cleaved under certain conditions. chemrxiv.org This suggests that both the C-Br and C-Cl bonds in this compound could be susceptible to reductive cleavage, with the C-Br bond generally being more labile.

The electronic properties calculated from quantum chemical methods can help predict which carbon-halogen bond is more likely to cleave. The bond dissociation energy (BDE) is a key descriptor for this process. Generally, C-Br bonds have lower BDEs than C-Cl bonds, making them more susceptible to cleavage. Theoretical calculations can precisely quantify these BDEs and predict the electrochemical potential required for reduction.

Table 2: Calculated Electronic Properties of a Related Benzamide Derivative (2-Bromobenzamide)

| Parameter | HF/6-311++G(d,p) | B3LYP/6-311++G(d,p) | Reference |

|---|---|---|---|

| Total Energy (Hartrees) | -5449.7395 | -5454.6354 | chalcogen.ro |

| HOMO Energy (eV) | Data not available | Data not available | chalcogen.ro |

| LUMO Energy (eV) | Data not available | Data not available | chalcogen.ro |

| HOMO-LUMO Gap (eV) | Data not available | Data not available | chalcogen.ro |

*Data for HOMO, LUMO, and the energy gap were mentioned as being calculated in the source but specific values were not provided in the abstract. chalcogen.ro

Pharmacological and Biological Activity Research of 2 Bromo 4 Chlorobenzamide and Its Derivatives

Investigation of Antimicrobial Efficacy

The search for novel antimicrobial agents is a critical area of research, and benzamide (B126) derivatives have emerged as a promising class of compounds. Investigations into 2-Bromo-4-chlorobenzamide and its related structures have revealed a spectrum of antimicrobial activities.

Antibacterial Activity Studies (e.g., against Staphylococcus aureus, Escherichia coli)

Derivatives of this compound have been the subject of various studies to determine their efficacy against both Gram-positive and Gram-negative bacteria, including the clinically significant pathogens Staphylococcus aureus and Escherichia coli.

Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides represent an interesting class of antimicrobial agents effective against different bacterial pathogens. acs.org Certain derivatives have shown remarkable minimum inhibitory concentrations (MICs), ranging from 0.06 to 1 μg/mL against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). acs.org For instance, a series of benzothiazole (B30560) derivatives bearing an amide moiety were synthesized and tested for their antibacterial activity. rsc.org One compound in this series, A07, demonstrated potent inhibitory activity with MIC values of 15.6 µg/ml against S. aureus and 7.81 µg/ml against E. coli. rsc.org

In another study, newly synthesized oxazine (B8389632) derivatives containing a 4-chlorobenzamide (B146232) group at position 2 showed potent inhibitory activity against both E. coli and S. aureus strains, with some derivatives being more potent than the tetracycline (B611298) control. Similarly, some N-(3,5-di-/1,3,5-trimethylpyrazole-4-yl)-4-substitutedbenzamide derivatives were prepared and tested for their in vitro antimicrobial activity, though they exhibited weak antibacterial activity. tandfonline.com A compound bearing a 4-chloro group on the phenyl ring, however, showed better inhibition compared to other tested compounds in the series. tandfonline.comtandfonline.com

Furthermore, research on N-phenyl-4-chlorobenzamide, a derivative of N-phenylbenzamide, was conducted to evaluate its antibacterial properties. grafiati.com However, when tested for its activity against Staphylococcus aureus and Pseudomonas aeruginosa using the well diffusion method, it showed no activity against either bacterium. grafiati.com Conversely, other benzamide derivatives have shown effectiveness as inhibitors of cell division in S. aureus. mdpi.com Some difluorobenzamide derivatives, for example, exhibited antimicrobial activity against MRSA. mdpi.com

A series of benzamide derivatives containing quinoxaline (B1680401) and benzothiazole were synthesized and evaluated for their antibacterial efficacy against both Gram-positive and Gram-negative bacterial strains using an agar (B569324) well diffusion assay. researchgate.net Additionally, some benzenesulfonamide (B165840) derivatives were evaluated for their antibacterial activities. rsc.org One eugenol (B1671780) analogue exhibited the most potent antibacterial activity among the synthesized derivatives against S. aureus and S. typhimurium, with growth inhibition of 80.69% and 75.09%, respectively. rsc.org This compound also showed considerable activity against K. pneumoniae and E. coli. rsc.org

Table 1: Antibacterial Activity of Selected Benzamide Derivatives

| Compound/Derivative Class | Bacterium | Activity Measure (MIC/Inhibition) | Reference |

|---|---|---|---|

| Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides | MRSA | MIC: 0.06 - 1 µg/mL | acs.org |

| Benzothiazole derivative (A07) | S. aureus | MIC: 15.6 µg/ml | rsc.org |

| Benzothiazole derivative (A07) | E. coli | MIC: 7.81 µg/ml | rsc.org |

| Oxazine derivatives with 4-chlorobenzamide | E. coli, S. aureus | Potent inhibitory activity | |

| Eugenol analogue of benzenesulfonamide | S. aureus | 80.69% growth inhibition | rsc.org |

| Eugenol analogue of benzenesulfonamide | E. coli | 60.66% growth inhibition | rsc.org |

Antifungal and Antiprotozoal Potential

The investigation of benzamide derivatives extends to their potential against fungal and protozoal pathogens. Research has indicated that these compounds can exhibit significant antifungal properties.

For example, a study on N-substituted benzimidazole (B57391) derivatives, including N-(4-(1H-benzo[d]imidazol-1-yl)phenyl)-4-bromobenzamide, tested their antifungal activity against Aspergillus flavus and Aspergillus niger. researchgate.net The results showed that this bromo-benzamide derivative, along with 4-(1H-benzo[d]imidazol-1-yl)benzenamine, had better activity than the reference drug. researchgate.net Another study synthesized a new series of 6-substituted 2-aminobenzothiazole (B30445) derivatives and screened them for antimicrobial activity. nih.gov Almost all the compounds showed antifungal activity, with two compounds in particular showing MIC values of 4-8 μg/mL against Candida albicans, Candida parapsilosis, and Candida tropicalis. nih.gov

A novel compound, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, was investigated for its antifungal activity against various Candida species. nih.gov It exhibited MIC values ranging from 0.00195 to 0.0078 μg/mL against most clinical strains of C. albicans and at a concentration of 32 μg/mL, it showed fungicidal activity against nine tested Candida strains. nih.gov

While extensive research on the antiprotozoal activity of this compound specifically is limited, the broad antimicrobial spectrum of related benzamides suggests this as a potential area for future investigation. Imidazo[1,2-a]pyridines, for instance, have shown antiprotozoal activities. beilstein-journals.org

Proposed Mechanisms of Antimicrobial Action (e.g., chitin (B13524) synthesis inhibition, membrane disruption)

Understanding the mechanism of action is crucial for the development of effective antimicrobial drugs. For benzamide derivatives, several mechanisms have been proposed based on experimental evidence.

One of the key targets for some benzamide derivatives is the bacterial cell division protein, FtsZ. mdpi.commdpi.com These compounds can act as FtsZ inhibitors, which is essential for the formation of the Z-ring and subsequent cell division in bacteria. mdpi.commdpi.com This inhibitory action has been observed in Gram-positive bacteria, including S. aureus. mdpi.commdpi.com Some difluorobenzamide derivatives have been shown to be effective inhibitors of cell division in S. aureus. mdpi.com

Another proposed mechanism is the disruption of the bacterial membrane. Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides have been found to depolarize bacterial membranes. acs.org This disruption of the membrane potential can lead to cell death. Studies on benzothiazole derivatives bearing an amide moiety have also suggested a membrane-perturbing mode of action for some of the active compounds. rsc.org

Furthermore, some benzamide derivatives may have an intracellular mode of action by binding to DNA. rsc.org This interaction can interfere with DNA replication and transcription, ultimately leading to bacterial cell death. Research on halogenated N-(1,3,4-oxadiazol-2-yl)benzamides also revealed that they are multitargeting antibiotics that can regulate menaquinone biosynthesis and other essential proteins. acs.org

In the context of antifungal activity, one study found that a novel bromo-chloro derivative did not appear to act by inhibiting fungal cell wall synthesis, suggesting other mechanisms are at play for this particular compound against Candida species. nih.gov

Anti-inflammatory and Immunomodulatory Investigations

Beyond their antimicrobial properties, derivatives of this compound have been explored for their potential to modulate inflammatory responses, a key factor in many diseases.

Modulation of Inflammatory Pathways and Associated Biomarkers

Research has shown that certain benzamide derivatives can influence key inflammatory pathways and the production of associated biomarkers. A study on N-benzyl-4-bromobenzamide (NBBA) investigated its effect on lipopolysaccharide (LPS)-induced production of interleukin-6 (IL-6) and prostaglandin (B15479496) E2 (PGE2) in human gingival fibroblasts. researchgate.net The results indicated that NBBA could inhibit the production of these pro-inflammatory molecules. researchgate.net

Another study synthesized a series of novel substituted benzamides and evaluated their in vitro activity on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes crucial to the inflammatory cascade. wikigenes.org The results showed that some of these compounds inhibited both COX-1 and COX-2 in vitro and were also active in vivo in a rat paw edema model of inflammation. wikigenes.org Thiazole derivatives have also been investigated for their in vitro anti-inflammatory potentials through COX-1, COX-2, and 5-LOX enzyme assays. frontiersin.org

A derivative, N-[2-bromo-4-(phenylsulfonyl)-3-thienyl]-2-chlorobenzamide (BNTA), has been shown to possess antioxidant and anti-inflammatory properties. grafiati.comnih.govdntb.gov.ua Studies have demonstrated that BNTA can suppress intracellular reactive oxygen species (ROS) levels and has a restrained effect on RANKL-stimulated proinflammatory cytokines. grafiati.comnih.govdntb.gov.ua In vivo, BNTA protected against LPS-induced severe bone loss by reducing proinflammatory cytokines. dntb.gov.ua

Effects on Osteoclastogenesis and Inflammatory Bone Resorption Processes

Inflammatory processes are often linked to bone resorption, a process mediated by osteoclasts. Several studies have highlighted the potential of benzamide derivatives to interfere with osteoclast formation (osteoclastogenesis) and function.

The compound N-[2-bromo-4-(phenylsulfonyl)-3-thienyl]-2-chlorobenzamide (BNTA) has been shown to effectively inhibit osteoclastogenesis and osteoclastic resorption. grafiati.comnih.gov It achieves this by increasing the levels of ROS scavenging enzymes, which in turn attenuates the MARK signaling pathway and the transcription of NFATc1, a key factor in osteoclast formation. nih.govdntb.gov.ua In one experiment, BNTA significantly inhibited the formation of osteoclasts in a concentration-dependent manner, with the number of osteoclasts decreasing from approximately 430 per well in the control group to about 7 per well in the group treated with 40 μM of BNTA. nih.gov

Other research has identified novel benzamide derivatives that protect against ligature-induced alveolar bone erosion by inhibiting NFATc1-mediated osteoclastogenesis. frontiersin.org Furthermore, some salicylanilide (B1680751) derivatives, which share structural similarities with benzamides, have shown promising anti-osteoclastogenic activity by inhibiting osteoclast differentiation and bone resorption. acs.org The inhibition of osteoclast formation is a potential strategy for treating bone diseases characterized by inflammatory bone resorption. acs.org

Small molecule stimulators of osteoprotegerin (OPG), a potent inhibitor of osteoclast formation, have also been identified among benzamide derivatives. nih.gov One such compound inhibited osteoclast formation and parathyroid hormone-induced bone resorption. nih.gov In vivo, this compound prevented bone loss in a rat model of adjuvant arthritis, further underscoring the therapeutic potential of this class of molecules in inflammatory bone diseases. nih.gov

Anticancer and Cytotoxic Profile Assessment

Derivatives of this compound have demonstrated notable potential as anticancer agents through various mechanisms.

Inhibition of Tumor-Associated Carbonic Anhydrases (CA IX, CA XII)

Certain benzamide derivatives have been identified as potent inhibitors of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are overexpressed in many solid tumors and contribute to the tumor microenvironment's acidification. rsc.orgnih.gov The inhibition of these enzymes is a validated strategy for cancer therapy.

For instance, a series of 4-(2-(2-(substituted-thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides, which are structurally related to benzamides, were evaluated for their inhibitory activity against several human CA isoforms. nih.gov Compounds within this series demonstrated significant and selective inhibition of the tumor-associated hCA IX and hCA XII. nih.gov Specifically, some compounds showed inhibitory constants (Kᵢ) in the low nanomolar range, comparable to or even exceeding the reference inhibitor acetazolamide (B1664987) (AAZ). nih.gov

Similarly, novel aryl thiazolone-benzenesulfonamides have been synthesized and shown to have a potent inhibitory effect on CA IX. rsc.org The inhibitory activity of these compounds ranged from 10 to 338 nM. rsc.org This line of research highlights the potential of designing benzamide derivatives that selectively target these tumor-associated enzymes, thereby offering a targeted approach to cancer treatment. rsc.orgnih.gov

Table 1: Inhibitory Activity of Selected Benzamide-Related Derivatives against Carbonic Anhydrase Isoforms

| Compound Type | Target Isoform(s) | Key Findings | Reference |

|---|---|---|---|

| 4-(2-(2-(substituted-thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides | hCA IX, hCA XII | Potent and selective inhibition with Kᵢ values in the low nanomolar range. | nih.gov |

| Aryl thiazolone-benzenesulfonamides | CA IX | Inhibitory activity in the range of 10 to 338 nM. | rsc.org |

| 3H-1,2-Benzoxaphosphepine 2-oxides (including 4-chlorobenzamide derivative) | CA IX | Medium to low nanomolar Kᵢ values for the series; 4-chlorobenzamide derivative showed weaker inhibition. | acs.org |

Exploration of Other Antitumor Mechanisms and Cellular Targets

Beyond carbonic anhydrase inhibition, derivatives of this compound have been investigated for other antitumor mechanisms. Research indicates that these compounds can induce apoptosis (programmed cell death) in cancer cells by interfering with critical signaling pathways involved in cell proliferation and survival.

For example, N-(4-Bromophenyl)-2-chloro-benzamide has been studied for its potential against human breast adenocarcinoma cell lines (MCF7). In vitro assays using the Sulforhodamine B (SRB) method have demonstrated significant cytotoxicity against these cells. The proposed mechanism involves the induction of apoptosis, potentially through the inhibition of chitin synthesis, which is crucial for the cellular integrity of certain cancer cells.

Quinoline derivatives, which can be synthesized from benzamide precursors, have shown anticancer activity through various mechanisms, including DNA intercalation, inhibition of tubulin polymerization, and inhibition of enzymes crucial for cancer growth like EGFR and VEGFR. nih.gov A series of novel (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives were synthesized and evaluated for their anti-proliferative activity. One compound, in particular, demonstrated potent activity against RPMI8226 multiple myeloma cells, inducing apoptosis by promoting the release of reactive oxygen species (ROS) and arresting the cell cycle in the G0/G1 phase. bohrium.com

Chalcone (B49325) derivatives linked to an amide, another class of compounds related to benzamides, have shown significant cytotoxic activity against various cancer cell lines. nih.gov Their mechanisms include the inhibition of EGFR, topoisomerase I and II, and tubulin polymerization. nih.gov

Table 2: Antitumor Mechanisms of this compound and Related Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Mechanism(s) | Reference |

|---|---|---|---|

| N-(4-Bromophenyl)-2-chloro-benzamide | Human breast adenocarcinoma (MCF7) | Induction of apoptosis, potential inhibition of chitin synthesis. | |

| (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamides | Multiple myeloma (RPMI8226) | Cell cycle arrest (G0/G1), induction of apoptosis via ROS generation. | bohrium.com |

| Amide-linked chalcone derivatives | Various cancer cell lines | Inhibition of EGFR, topoisomerase I/II, tubulin polymerization. | nih.gov |

| Quinoline derivatives | Various cancer cell lines | DNA intercalation, inhibition of tubulin polymerization, enzyme inhibition (EGFR, VEGFR). | nih.gov |

Enzyme Inhibition Studies (e.g., Nicotinic Acetylcholine (B1216132) Receptors)

The benzamide scaffold is also a key feature in molecules that interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes and are therapeutic targets for cognitive disorders.

Research has identified N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chlorobenzamide as a partial agonist for the α7 nAChR. nih.gov A "chemical space walk" starting from this compound led to the discovery of N-(2-halobenzyl)-3-aminoquinuclidines as a new class of potent positive allosteric modulators (PAMs) of the α3β2 nAChR. nih.gov These PAMs enhance the receptor's response to the endogenous neurotransmitter acetylcholine. nih.gov This highlights how modifications to the benzamide structure can shift the pharmacological profile from an agonist to a modulator of nAChR activity. nih.gov

Furthermore, various antidepressants have been shown to possess antagonistic activities at nAChRs. acs.org While direct data on this compound is limited in this context, the broader class of benzamides is clearly relevant to nAChR pharmacology. acs.orgnih.gov

Neurological and Central Nervous System (CNS)-Related Activity (e.g., dopamine (B1211576) antagonism)

Substituted benzamides are a well-established class of compounds with significant activity in the central nervous system (CNS), particularly as dopamine antagonists. google.com While many known benzamides possess gastrointestinal regulating, anti-emetic, and CNS activities, research has also uncovered structurally distinct classes of substituted benzamides with potent dopamine antagonist activity. google.com This is relevant for the treatment of various psychiatric and neurological disorders.

For example, a patent describes a class of substituted benzamides with dopamine antagonist properties, indicating their potential utility in conditions where modulation of dopaminergic pathways is beneficial. google.com Although this specific patent does not mention this compound, it establishes the precedence for benzamide structures to exhibit this type of CNS activity. google.com

Methodologies for In Vitro and In Vivo Pharmacological Evaluation of Benzamide Compounds

A variety of methodologies are employed to assess the pharmacological profiles of benzamide compounds.

In Vitro Evaluation:

Anticancer Activity: The Sulforhodamine B (SRB) assay is a common method to determine the cytotoxicity of compounds against cancer cell lines. nih.gov Flow cytometry is used to analyze the cell cycle and detect apoptosis. bohrium.com

Enzyme Inhibition: For carbonic anhydrase inhibition, a stopped-flow CO₂ hydration assay is utilized to determine the inhibitory constants (Kᵢ) of compounds against different CA isoforms. acs.org For nicotinic acetylcholine receptors, functional activity is measured using two-electrode voltage clamp in Xenopus oocytes expressing recombinant human nAChR subtypes. nih.gov High-throughput screening using fluorescence-based assays (e.g., FLIPR) is also employed. nih.gov

Anticonvulsant Activity: In vitro human carbonic anhydrase inhibition assays against isoforms II and IX are used as a preliminary screen for potential anticonvulsant agents. frontiersin.org

In Vivo Evaluation:

Anticonvulsant Activity: The maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) models in rodents are standard tests to evaluate the in vivo anticonvulsant efficacy of compounds. frontiersin.orgwalshmedicalmedia.com Neurotoxicity is often assessed using the rotarod test. frontiersin.org

Anti-inflammatory Activity: The carrageenan-induced rat paw edema model is a classic in vivo assay for evaluating the anti-inflammatory properties of compounds. walshmedicalmedia.com

Antimicrobial Activity: For some benzamide derivatives, in vivo antimicrobial activity can be determined using models such as burnt rats infected with Staphylococcus aureus to assess wound healing and antimicrobial efficacy. nih.gov

Toxicity Studies: Acute toxicity studies, such as the up-and-down method, are conducted in animals to determine the safety profile of new compounds. nih.govbohrium.com

Table 3: Common Pharmacological Evaluation Methodologies for Benzamide Compounds

| Evaluation Type | Methodology | Purpose | Reference(s) |

|---|---|---|---|

| In Vitro | Sulforhodamine B (SRB) Assay | Measures cytotoxicity against cancer cells. | nih.gov |

| In Vitro | Flow Cytometry | Analyzes cell cycle progression and apoptosis. | bohrium.com |

| In Vitro | Stopped-Flow CO₂ Hydration Assay | Determines inhibitory constants (Kᵢ) for carbonic anhydrase. | acs.org |

| In Vitro | Two-Electrode Voltage Clamp (in Xenopus oocytes) | Measures functional activity at ion channels like nAChRs. | nih.gov |

| In Vivo | Maximal Electroshock Seizure (MES) Test | Assesses anticonvulsant activity. | frontiersin.orgwalshmedicalmedia.com |

| In Vivo | Subcutaneous Pentylenetetrazole (sc-PTZ) Test | Assesses anticonvulsant activity. | frontiersin.orgwalshmedicalmedia.com |

| In Vivo | Carrageenan-Induced Rat Paw Edema | Evaluates anti-inflammatory effects. | walshmedicalmedia.com |

| In Vivo | Rotarod Test | Assesses neurotoxicity and motor coordination. | frontiersin.org |

Structure Activity Relationship Sar Studies and Ligand Design for 2 Bromo 4 Chlorobenzamide Derivatives

Impact of Positional Isomerism and Halogen Identity on Biological Activity

The specific placement and type of halogen atoms on the benzamide (B126) scaffold are critical determinants of biological activity. Research on various benzamide derivatives has consistently shown that both the position and the nature of the halogen substituent significantly affect the compound's interaction with its biological target.

The identity of the halogen also plays a crucial role. In the aforementioned study on tricyclic indolines, maintaining bromine at the R2 position was found to be optimal for its biological function. nih.gov In other contexts, the introduction of different halogens can modulate activity in distinct ways. For example, in a series of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, introducing a halogen atom at the ortho-position of the 1-phenyl ring increased both binding and functional activities. acs.org Research on N-acyl thiourea (B124793) derivatives indicated that analogs with chlorine or bromine on the pyridine (B92270) ring showed enhanced antimicrobial activity, suggesting that the type of halogen can fine-tune the biological effect. mdpi.com The presence of a chlorine atom at the C2 position and a bromine atom at the C5 position in 5-bromo-2-chloro-N-(pyrrolidin-3-yl)benzamide was found to improve metabolic stability and enhance hydrophobic interactions with target proteins, respectively. vulcanchem.com

These findings underscore the importance of systematic exploration of halogen positional isomerism and identity in the design of potent 2-bromo-4-chlorobenzamide-based therapeutic agents.

Influence of Aromatic Substituents and Their Electronic Nature on Pharmacological Potency

The pharmacological potency of benzamide derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—play a pivotal role in modulating the molecule's interaction with its biological target.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electronic distribution within the benzamide molecule, affecting its binding affinity and efficacy. For instance, in a series of pyrimidinyl benzamide derivatives, the presence of electron-donating groups like 4-CH3 and 4-N(CH3)2 enhanced binding affinities, likely by promoting favorable interactions with the target binding site. asianpubs.org Conversely, derivatives with electron-withdrawing groups such as 4-F, 4-Cl, and 4-NO2 showed moderate to low affinity. asianpubs.org Similarly, studies on N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides revealed that electronegative substituents in the para-position of the benzamide moiety increased potency. acs.org

The interplay between electronic and lipophilic properties is also critical. In the development of dopamine (B1211576) D2-like receptor antagonists, it was initially thought that electron-donating substituents increased potency; however, further analysis revealed that the lipophilic nature of the substituent was the more significant factor. nih.gov In another study on N-benzoyl-N'-phenylthiourea derivatives, the electronic effect of substituents was found to be stronger than their lipophilic effect in determining cytotoxic activity. analis.com.my The presence of a p-methoxy group (an EDG) and a p-fluoro group (an EWG) on different rings of the molecule enhanced its cytotoxic activity due to a combination of lipophilic, electronic, and steric properties. analis.com.my

The position of the substituent is as important as its electronic nature. For some dopamine D2-like receptor antagonists, a small substituent at the 3-position (ortho to the methoxy (B1213986) group) was required to optimize in vivo activity. nih.gov

The following table summarizes the influence of different aromatic substituents on the activity of various benzamide derivatives based on published research:

| Derivative Class | Substituent | Position | Electronic Nature | Effect on Activity | Reference |

| Pyrimidinyl benzamides | -CH3, -N(CH3)2 | 4 | Electron-donating | Enhanced binding affinity | asianpubs.org |

| Pyrimidinyl benzamides | -F, -Cl, -NO2 | 4 | Electron-withdrawing | Moderate to low affinity | asianpubs.org |

| N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides | Electronegative groups | para | Electron-withdrawing | Increased potency | acs.org |

| Dopamine D2-like receptor antagonists | Propyl group | 5 | Electron-donating/Lipophilic | Enhanced potency | nih.gov |

| N-benzoyl-N'-phenylthiourea derivatives | p-methoxy, p-fluoro | - | EDG/EWG | Enhanced cytotoxic activity | analis.com.my |

This data clearly indicates that a careful selection of aromatic substituents with specific electronic properties is a key strategy in the design of potent this compound analogs.

Role of the Amide Linkage and N-Substitution in Modulating Activity and Selectivity

The amide linkage is a cornerstone of the benzamide scaffold, and modifications to this group, particularly N-substitution, are a critical strategy for modulating biological activity and selectivity. The amide bond itself can participate in crucial hydrogen bonding interactions with biological targets.

N-substitution on the amide nitrogen introduces a point of structural diversity that can be exploited to fine-tune the pharmacological profile of the molecule. The nature of the N-substituent can influence various properties, including binding affinity, selectivity, and pharmacokinetic parameters. For instance, in a study of tris-benzamides, modifying the N-terminal benzamide unit by coupling various carboxylic acids to introduce different substituents was a key strategy to improve protein binding affinity and biological activity. acs.org Both aliphatic chains and charged functional groups were investigated to understand their impact. acs.org

The directionality of the amide bond can also be significant. Reversing the direction of the amide bonds in a tris-benzamide backbone, while keeping the substituents in the same spatial arrangement, can affect the molecule's interaction with its target. acs.org Furthermore, replacing the amide linker with other functional groups, such as an ester, has been shown to decrease inhibitory activity in certain contexts, highlighting the importance of the amide's specific chemical properties, including its donor-acceptor behavior. rsc.org

In the context of anti-inflammatory agents, N,N'-(ethane-1,2-diyl)bis(benzamides) have been synthesized and evaluated, demonstrating that the nature of the bis-amide structure can influence biological activity. researchgate.net For histone deacetylase inhibitors (HDACIs), N-substituted benzamide derivatives have been designed where the substituent on the phenyl ring of the R group and the heteroatoms of the amide, which can chelate with zinc ions, are critical for anti-proliferative activity. benthamdirect.comnih.gov

The following table presents examples of how N-substitution has been used to modulate the activity of benzamide derivatives:

| Derivative Class | N-Substitution | Effect | Reference |

| Tris-benzamides | Aliphatic chains, charged groups | Modulated protein binding and biological activity | acs.org |

| Acryloylphenylcarboxylates | Replacement of amide with ester | Decreased inhibitory effects | rsc.org |

| N,N'-(ethane-1,2-diyl)bis(benzamides) | Bis-amide structure | Influenced anti-inflammatory activity | researchgate.net |

| Histone Deacetylase Inhibitors | Phenyl ring with heteroatoms | Critical for anti-proliferative activity | benthamdirect.comnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For this compound derivatives, QSAR studies are instrumental in predicting the activity of untested compounds and in guiding the design of new analogs with improved potency.

QSAR models are built by developing a mathematical relationship between the biological activity of a set of compounds and their physicochemical properties, known as molecular descriptors. scirp.org These descriptors can quantify various aspects of a molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.

Several studies have successfully applied QSAR methodologies to various classes of benzamide derivatives. For instance, a 3D-QSAR study on N-(2-aminophenyl)-benzamide derivatives as HDAC2 inhibitors led to the development of a statistically significant model with a coefficient of determination (r²) of 0.735696. rjptonline.org This model was then used to predict the anti-HDAC2 activity of a test set of compounds. rjptonline.org The physicochemical descriptors used in this analysis were deemed important for further lead optimization. rjptonline.org

In another study on diaryl urea (B33335) derivatives, which share structural similarities with some benzamides, both linear (multiple linear regressions) and nonlinear (partial least squares least squares support vector machine) QSAR models were developed. nih.gov The results indicated that descriptors related to size, degree of branching, aromaticity, and polarizability influenced the inhibitory activity of these compounds. nih.gov

The general workflow for a QSAR study typically involves:

Dataset Selection: A set of compounds with known biological activities is chosen. For benzamide derivatives, this could be a series of analogs with varying substituents. nih.gov

Molecular Modeling and Descriptor Calculation: The 3D structures of the molecules are generated and optimized, and a wide range of molecular descriptors are calculated. scirp.org

Model Development: Statistical methods are used to build a regression model that correlates the descriptors with the biological activity. rjptonline.org

Model Validation: The predictive power of the model is assessed using various statistical techniques, often involving an external test set of compounds. rjptonline.orgnih.gov

The insights gained from QSAR models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds that are predicted to be most active, thereby saving time and resources. core.ac.uk

Pharmacophore Development and Ligand-Based Drug Design Strategies for Halogenated Benzamides

Pharmacophore modeling and ligand-based drug design are powerful computational strategies that are particularly useful when the 3D structure of the biological target is unknown. frontiersin.org These approaches rely on the principle that a group of molecules with similar biological activity likely share common structural features, or a pharmacophore, that is responsible for their interaction with the target.

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to exert a particular biological effect. These features can include hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. For halogenated benzamides like this compound, the halogen atoms themselves can be considered important pharmacophoric features, potentially participating in halogen bonding or other specific interactions.

The process of pharmacophore development typically involves:

Selection of a training set: A diverse set of active molecules is chosen. frontiersin.org

Conformational analysis: The possible 3D arrangements of each molecule are explored.

Alignment and feature identification: The molecules are superimposed to identify common chemical features.

Pharmacophore model generation: A 3D model representing the arrangement of these features is created. nih.gov

Validation: The model is tested for its ability to distinguish between active and inactive compounds. frontiersin.org

Once a validated pharmacophore model is developed, it can be used as a 3D query to screen large virtual compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active. core.ac.uk This ligand-based virtual screening approach has been successfully applied to various classes of compounds, including benzamide derivatives. nih.gov For example, a pharmacophore hypothesis (ADRR_1) was generated for a series of benzamide derivatives acting as glucokinase activators, which identified essential features required for their activity. nih.gov

Ligand-based design also encompasses strategies like similarity searching, where new compounds are sought based on their structural similarity to known active molecules. frontiersin.org This can be particularly effective for halogenated benzamides, where the specific halogenation pattern is known to be important for activity.

The development of pharmacophore models for this compound and its analogs can provide valuable insights into the key interactions required for their biological activity and guide the design of novel compounds with improved therapeutic potential.

Computational Approaches to Rational Drug Design Utilizing the this compound Scaffold

The this compound scaffold serves as a valuable starting point for rational drug design, a process that is increasingly reliant on a variety of computational methods. core.ac.uk These approaches aim to design and evaluate molecules with enhanced activity and improved safety profiles, thereby increasing the success rate and reducing the costs of drug discovery. core.ac.uk

Structure-Based Drug Design (SBDD): When the 3D structure of the biological target is available, SBDD methods like molecular docking can be employed. Docking predicts the preferred orientation of a ligand when bound to a target protein, allowing for the analysis of key interactions and the estimation of binding affinity. itb.ac.id For instance, docking studies on N-(2-aminophenyl)-benzamide derivatives have revealed hydrogen bond interactions with amino acid residues in the active site of HDAC2. rjptonline.org This information is invaluable for designing modifications to the this compound scaffold that can enhance these interactions and improve potency.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods, as discussed in the previous section, are crucial. These include pharmacophore modeling and QSAR. frontiersin.org

Virtual Screening: Both SBDD and LBDD approaches can be used for virtual screening, where large databases of compounds are computationally screened to identify those with a high probability of being active. core.ac.uk For example, a pharmacophore model derived from benzamide derivatives was used to screen the ZINC database, leading to the identification of a hit compound with a good docking score and favorable ADME properties. nih.gov

Cheminformatics: This field uses computational methods to analyze and manage chemical data. For the this compound scaffold, cheminformatic tools can be used to explore chemical space, assess compound diversity, and identify analogs with desirable properties. core.ac.uk

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex, allowing for the study of its stability and conformational changes over time. This can provide deeper insights into the binding mechanism than static docking poses alone. itb.ac.idunil.ch

The integration of these computational approaches allows for a multifaceted strategy in the rational design of drugs based on the this compound scaffold. By combining information from QSAR, pharmacophore modeling, docking, and other computational tools, medicinal chemists can make more informed decisions about which molecules to synthesize and test, ultimately leading to the development of more effective and safer medicines.

Applications and Future Directions in Chemical Synthesis and Drug Discovery Utilizing the 2 Bromo 4 Chlorobenzamide Motif

2-Bromo-4-chlorobenzamide as a Versatile Synthetic Intermediate for Complex Molecules

This compound serves as a crucial building block in organic synthesis, primarily due to the differential reactivity of its bromine and chlorine substituents. cymitquimica.com This dual-halogenated pattern provides chemists with a powerful tool for sequential and site-selective modifications, enabling the construction of intricate molecular architectures.

The presence of both bromine and chlorine allows for a range of chemical transformations, including nucleophilic aromatic substitutions and various cross-coupling reactions. For instance, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 2-position. researchgate.netmdpi.com This regioselectivity is instrumental in synthesizing complex structures like phenanthridinones, which are important heterocyclic frameworks in many natural products and pharmaceuticals. researchgate.netmdpi.comresearchgate.net

Furthermore, the amide group itself can act as a directing group in C-H activation/halogenation reactions, facilitating the introduction of additional functional groups onto the aromatic ring. lookchem.comacs.org This capability expands the synthetic utility of this compound, making it a key intermediate in the production of pharmaceuticals and agricultural chemicals. lookchem.com The compound's structural features are also leveraged in the development of new materials, where its halogenated nature can impart desirable properties.

Development of Novel Therapeutic Agents Based on the Benzamide (B126) Core

The benzamide core, particularly when halogenated, is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents with diverse biological activities. The introduction of halogen atoms can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org

Research into halogenated benzamides has yielded compounds with potential applications as:

Anticancer agents: Certain halogenated benzamide derivatives have demonstrated the ability to induce apoptosis in cancer cells by interfering with critical signaling pathways. For example, derivatives of this compound have been investigated for their potential against various cancer cell lines. nih.gov

Antimicrobial agents: The benzamide scaffold has been explored for its antimicrobial properties. Modifications of the this compound core could lead to the development of new antibiotics that are effective against drug-resistant bacterial strains. nih.gov

Anthelmintics: Benzamides have shown promise as anthelmintic agents, with a proposed mechanism involving the inhibition of complex II in the electron transport chain of parasites. mdpi.com The specific halogenation pattern on the benzamide ring appears to be a key determinant for binding to the target enzyme. mdpi.com

CNS modulators: Substituted benzamides have been shown to affect the central nervous system, with potential applications as antipsychotics or sedatives. vulcanchem.com The type and position of the halogen can influence the compound's affinity for specific receptors in the brain. vulcanchem.com

Exploration of New Biological Targets and Unconventional Mechanisms of Action for Halogenated Benzamides

The unique electronic properties of halogenated benzamides, including their ability to participate in halogen bonding, open up avenues for exploring novel biological targets and unconventional mechanisms of action. jst.go.jp Halogen bonding is a non-covalent interaction that can play a significant role in molecular recognition and ligand-protein binding. jst.go.jp